SSTR1 Binding Affinity vs. Octreotide
Somatostatin acetate binds the SSTR1 receptor subtype with an IC₅₀ of 0.93 nM, whereas octreotide shows negligible affinity for SSTR1 with an IC₅₀ of 280 nM. This represents a ~300‑fold difference in binding potency [1].
| Evidence Dimension | SSTR1 Receptor Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | 0.93 nM |
| Comparator Or Baseline | Octreotide: 280 nM |
| Quantified Difference | Approximately 300‑fold higher affinity |
| Conditions | In vitro receptor binding assay using cells expressing human SSTR1 [1] |
Why This Matters
This dramatic difference dictates that somatostatin acetate, but not octreotide, is a viable tool for studying SSTR1‑mediated physiological processes or for targeting tumors that predominantly express SSTR1.
- [1] Bruns C, Lewis I, Briner U, Meno-Tetang G, Weckbecker G. SOM230: a novel somatostatin peptidomimetic with broad somatotropin release inhibiting factor (SRIF) receptor binding and a unique antisecretory profile. European Journal of Endocrinology. 2002. View Source
